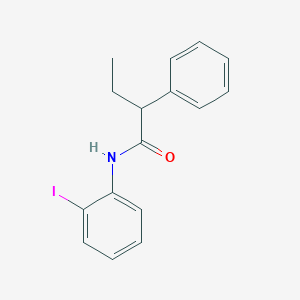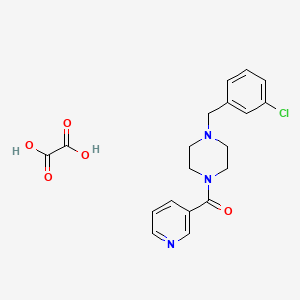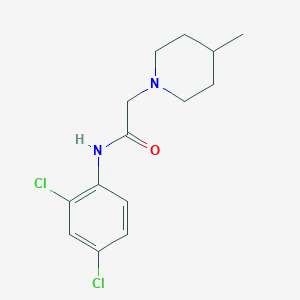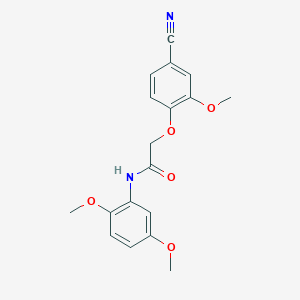
N-(2-iodophenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)-2-phenylbutanamide, commonly known as IPPB, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of arylalkylamines and has been found to exhibit a wide range of biological activities.
科学的研究の応用
IPPB has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neuropathic pain. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain. IPPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent.
作用機序
The mechanism of action of IPPB is not fully understood. However, it has been suggested that IPPB exerts its biological effects by modulating the activity of ion channels and receptors in the nervous system. IPPB has been shown to selectively block the T-type calcium channels, which are involved in the transmission of pain signals. It has also been found to activate the GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
IPPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis and multiple sclerosis. IPPB has also been found to increase the production of anti-inflammatory cytokines such as IL-10, which helps to suppress the immune response.
実験室実験の利点と制限
One of the advantages of IPPB is its high potency and selectivity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for studying the physiological and biochemical effects of ion channels and receptors. However, one of the limitations of IPPB is its poor solubility in water, which can make it difficult to use in some experimental systems.
将来の方向性
There are several future directions for research on IPPB. One area of research is the development of new synthetic methods for IPPB that can improve its solubility and bioavailability. Another area of research is the investigation of the potential of IPPB as a therapeutic agent for various diseases such as cancer and inflammation. Finally, the elucidation of the mechanism of action of IPPB will be critical for understanding its biological effects and for the development of new drugs based on its structure and activity.
Conclusion:
In conclusion, IPPB is a compound that has been extensively studied for its potential as a therapeutic agent in various diseases. Its high potency and selectivity make it a valuable tool for studying the physiological and biochemical effects of ion channels and receptors. Further research is needed to fully understand the mechanism of action of IPPB and to investigate its potential as a therapeutic agent.
合成法
The synthesis of IPPB involves the reaction of 2-iodobenzoic acid with 2-phenylbutan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction takes place under mild conditions and yields a white crystalline solid with a high purity.
特性
IUPAC Name |
N-(2-iodophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFEXUXDLBZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)



![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)


![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4976408.png)
![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)